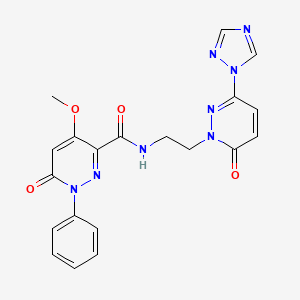
(E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide, also known as MTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
(E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide has shown promising results as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer and prostate cancer. In neurology, (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide has been studied for its potential as an immunomodulatory agent.
作用機序
The exact mechanism of action of (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide may affect the expression of genes that are involved in various biological processes, including cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells, which may explain its potential as a therapeutic agent for cancer. In addition, (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide has also been shown to modulate the immune system, potentially leading to improved immune function.
実験室実験の利点と制限
One advantage of (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another advantage is its ability to modulate the immune system, which may have applications in immunotherapy. However, one limitation of (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
将来の方向性
For research on (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various diseases. Additionally, research could focus on optimizing the synthesis method for (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide, as well as improving its solubility and bioavailability. Finally, research could explore the potential of (E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide as an immunomodulatory agent for use in immunotherapy.
合成法
(E)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with 3-bromothiophene, followed by the reaction of the resulting compound with acryloyl chloride. The final product is obtained through purification and characterization processes.
特性
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS2/c1-18-14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-19-11-13/h2-9,11H,10H2,1H3,(H,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBUXZOANJXWNR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine](/img/structure/B2908464.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2908465.png)

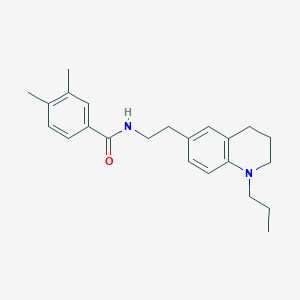

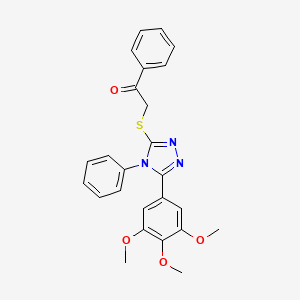
![7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B2908477.png)
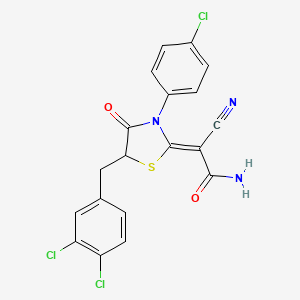
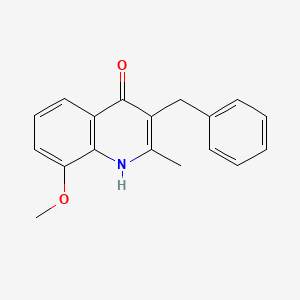
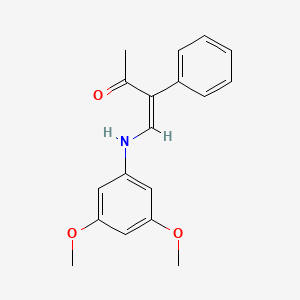
![6-Fluoropyrazolo[1,5-A]pyrimidine](/img/structure/B2908482.png)
![Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2908483.png)
